2-p-Tolylisothiazol-3-one
Description
2-p-Tolylisothiazol-3-one is an isothiazolone derivative characterized by a p-tolyl (4-methylphenyl) substituent at the 2-position of the heterocyclic isothiazol-3-one ring. Its synthesis involves a multi-step process starting from 3-benzoylpropionic acid. Key steps include:
- Amide coupling with p-toluidine to form 4-oxo-4-phenyl-N-p-tolyl-butyramide.
- Cyclization using thionyl chloride to yield 5-benzoyl-2-p-tolylisothiazol-3-one.
- Debenzoylation via aqueous sodium hydroxide to produce this compound, with dithietane derivatives as by-products .
Further modifications, such as bromination with N-bromosuccinimide and azide substitution, enable its use as a bifunctional linker in chemical synthesis, particularly for thiol-reactive applications in drug development .
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)11-10(12)6-7-13-11/h2-7H,1H3 |
InChI Key |
WBOQFARZZAEKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Toxicity and Regulatory Profiles
Notable Findings:
- Occupational Hazards : 1,2-Benzisothiazol-3(2H)-one mandates pre-employment respiratory screenings and periodic medical exams due to its severe irritancy .
- Biocidal Activity : 5-Chloro-2-methylisothiazol-3-one’s efficacy as a preservative correlates with its electrophilic thione moiety, which reacts with microbial thiols .
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